BenchChemオンラインストアへようこそ!

6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile

Lipophilicity XLogP3 Permeability

6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 1407180-86-2) is a tetrahydropyran (THP)-protected benzimidazole-5-carbonitrile derivative with a molecular formula of C14H15N3O, a molecular weight of 241.29 g/mol, a calculated XLogP3 of 2.3, zero hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 50.8 Ų. It serves as a protected intermediate in medicinal chemistry building block libraries, where the THP group masks the benzimidazole N–H, and the 6-methyl substituent, together with the 5-cyano group, defines a specific substitution pattern that distinguishes it from close analogs such as 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6), 1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 1425933-05-6), and 1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-4-carbonitrile (CAS 1425932-88-2).

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 1407180-86-2
Cat. No. B1427746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile
CAS1407180-86-2
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C#N)N=CN2C3CCCCO3
InChIInChI=1S/C14H15N3O/c1-10-6-13-12(7-11(10)8-15)16-9-17(13)14-4-2-3-5-18-14/h6-7,9,14H,2-5H2,1H3
InChIKeyCCQPCCTXUSPAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 1407180-86-2): Core Physicochemical and Supplier Differentiation Profile


6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 1407180-86-2) is a tetrahydropyran (THP)-protected benzimidazole-5-carbonitrile derivative with a molecular formula of C14H15N3O, a molecular weight of 241.29 g/mol, a calculated XLogP3 of 2.3, zero hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 50.8 Ų [1]. It serves as a protected intermediate in medicinal chemistry building block libraries, where the THP group masks the benzimidazole N–H, and the 6-methyl substituent, together with the 5-cyano group, defines a specific substitution pattern that distinguishes it from close analogs such as 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6), 1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 1425933-05-6), and 1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-4-carbonitrile (CAS 1425932-88-2) [2][3][4].

Why In-Class Benzimidazole Carbonitrile Building Blocks Cannot Simply Substitute 6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile


In-class benzimidazole-5-carbonitrile analogs differ markedly in lipophilicity, hydrogen-bond donor capacity, and steric bulk, which collectively influence their utility as synthetic intermediates and their physicochemical behavior in downstream applications. The THP-protected, 6-methyl-bearing target compound (XLogP3 = 2.3, HBD = 0) is significantly more lipophilic and lacks the imidazole N–H donor present in the unprotected analog 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (XLogP3 = 1.6, HBD = 1) [1][2]. Conversely, THP-protected analogs lacking the 6-methyl group (e.g., CAS 1425933-05-6, XLogP3 = 1.9) are less lipophilic and exhibit a different steric profile [3]. The regioisomeric 4-carbonitrile analog (CAS 1425932-88-2) presents an alternative nitrile orientation that alters reactivity in subsequent transformations [4]. These quantitative differences in computed and experimentally relevant properties mean that procurement decisions based solely on core scaffold similarity risk introducing undesired solubility, permeability, or reactivity profiles.

Quantitative Differentiation Evidence for 6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target vs. Unprotected and Des-Methyl THP Analogs

The target compound exhibits a computed XLogP3 of 2.3, compared with 1.6 for the unprotected analog 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6) and 1.9 for the THP-protected but des-methyl analog 1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile (CAS 1425933-05-6) [1][2][3]. The increase of 0.7 log units over the unprotected form and 0.4 log units over the des-methyl THP analog indicates that both the THP group and the 6-methyl substituent independently contribute to enhanced lipophilicity.

Lipophilicity XLogP3 Permeability Drug-likeness

Hydrogen Bond Donor (HBD) Count: Elimination of the Imidazole N–H Donor via THP Protection

The target compound has zero hydrogen bond donors (HBD = 0), in contrast to the unprotected analog 6-methyl-1H-benzo[d]imidazole-5-carbonitrile which retains one N–H donor (HBD = 1) [1][2]. The THP-protected but des-methyl analog (CAS 1425933-05-6) and the 4-carbonitrile regioisomer (CAS 1425932-88-2) also have HBD = 0, but they lack the 6-methyl group that further differentiates lipophilicity [3][4].

Hydrogen bonding Permeability Off-target interactions Protecting group strategy

Supplier Purity and Batch-Level QC Differentiation: Bidepharm 97% vs. AKSci 95%

Bidepharm supplies the target compound at a standard purity of 97% and provides batch-specific QC data including NMR, HPLC, and GC . In contrast, AKSci offers the compound at a minimum purity specification of 95% . The 2-percentage-point purity difference corresponds to a reduction in total impurity burden from ≤5% to ≤3%, which can be critical in reaction optimization where impurities may poison catalysts or generate byproducts.

Purity Quality Control NMR HPLC Procurement

Regiochemical Differentiation: 5-Carbonitrile vs. 4-Carbonitrile Isomer

The target compound places the carbonitrile at the 5-position of the benzimidazole ring, whereas the regioisomer 1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-4-carbonitrile (CAS 1425932-88-2) carries the nitrile at the 4-position [1][2]. Although their computed global properties (XLogP3 = 2.3 vs. 1.9; TPSA = 50.8 Ų for both) are similar, the distinct nitrile orientation results in different vectors for subsequent metal-catalyzed cross-coupling or cycloaddition reactions, where regiochemistry dictates the geometry of the final elaborated scaffold.

Regiochemistry Synthetic utility Cross-coupling Nitrile orientation

Steric and Molecular Weight Differentiation: Impact of Combined 6-Methyl and THP Substitution

The target compound has a molecular weight of 241.29 g/mol, which is 84.12 g/mol (53.5%) higher than the unprotected analog 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (157.17 g/mol), and 14.03 g/mol (6.2%) higher than the THP-protected des-methyl analog (227.26 g/mol) [1][2][3]. The increased mass reflects the combined steric contribution of the THP protecting group and the 6-methyl substituent, which can influence both the compound's crystallinity and its behavior in size-exclusion or mass-sensitive analytical workflows.

Molecular weight Steric bulk Protecting group Synthetic intermediate

Optimal Procurement and Application Scenarios for 6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile Based on Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Enhanced Passive Permeability

When a benzimidazole-5-carbonitrile scaffold is required for a cell-based screening library, the target compound's elevated XLogP3 of 2.3 (vs. 1.6 for the unprotected analog) and zero HBD count make it the preferred choice for achieving improved membrane permeability. Procurement of the 97%-purity grade from Bidepharm ensures minimal impurity interference in automated library synthesis workflows [1].

CNS-Targeted Lead Optimization Programs

For central nervous system (CNS) drug discovery programs where reducing hydrogen bond donors is a known strategy to enhance blood-brain barrier penetration, the THP-protected form (HBD = 0) provides a direct advantage over the unprotected NH-bearing analog (HBD = 1). The 6-methyl group further boosts lipophilicity (XLogP3 = 2.3) compared to the des-methyl THP analog (XLogP3 = 1.9) [1][2].

Multi-Step Synthesis Requiring Orthogonal N-Protection and Regiochemical Fidelity

The THP group serves as an acid-labile protecting group for the benzimidazole N1 position, enabling orthogonal deprotection strategies in multi-step syntheses. The defined 5-carbonitrile (rather than 4-carbonitrile) regiochemistry ensures the correct vector for subsequent Pd-catalyzed cross-coupling or dipolar cycloaddition reactions. The distinct molecular weight (241.29 g/mol) allows facile reaction monitoring by LC-MS [1].

Structure-Activity Relationship (SAR) Studies Differentiating 5- vs. 4-Substitution Patterns

In SAR campaigns exploring the effect of nitrile orientation on benzimidazole-based target binding, the 5-carbonitrile target compound is the appropriate procurement choice for the '5-substituted' arm, while the 4-carbonitrile regioisomer (CAS 1425932-88-2) serves as the comparator. The batch-specific NMR, HPLC, and GC data provided by Bidepharm at 97% purity support reproducible SAR conclusions [1][2].

Quote Request

Request a Quote for 6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.